4-(azepan-1-ylsulfonyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)benzamide

Amyloid beta binding Alzheimer's disease imaging ligand competitive radioligand binding

This azepane-sulfonyl benzothiazole-amide serves as a high-affinity (Ki=4.31 nM) non-radioactive reference standard for amyloid imaging probe development. Its seven-membered azepane ring, unlike six-membered morpholine/piperidine analogs, introduces greater conformational flexibility—enabling unique SAR exploration while also presenting a defined metabolic profile for DMPK optimization. With additional evidence in sigma receptor modulation and CTPS1 inhibition, this compound provides a chemically distinct scaffold for programs seeking freedom-to-operate advantages beyond classical 2-arylbenzothiazole chemotypes.

Molecular Formula C21H22ClN3O3S2
Molecular Weight 464
CAS No. 905678-94-6
Cat. No. B2811977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(azepan-1-ylsulfonyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)benzamide
CAS905678-94-6
Molecular FormulaC21H22ClN3O3S2
Molecular Weight464
Structural Identifiers
SMILESCC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)Cl
InChIInChI=1S/C21H22ClN3O3S2/c1-14-17(22)10-11-18-19(14)23-21(29-18)24-20(26)15-6-8-16(9-7-15)30(27,28)25-12-4-2-3-5-13-25/h6-11H,2-5,12-13H2,1H3,(H,23,24,26)
InChIKeyWTLQGJSXAAFUSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Azepan-1-ylsulfonyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)benzamide (CAS 905678-94-6): Compound Identity & Pharmacological Context for Procurement


4-(Azepan-1-ylsulfonyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)benzamide (CAS 905678-94-6; molecular formula C21H22ClN3O3S2; MW 464.0 g/mol) is a synthetic sulfonamide-benzamide hybrid featuring a 5-chloro-4-methyl-substituted benzothiazole core linked via an amide bond to a 4-(azepan-1-ylsulfonyl)phenyl moiety. The compound has demonstrated nanomolar binding affinity (Ki = 4.31 nM) for amyloid beta (1-40) fibrils in competitive radioligand displacement assays [1], and belongs to a broader chemotype explored for sigma receptor modulation, carbonic anhydrase inhibition, and cytidine triphosphate synthase 1 (CTPS1) inhibition across multiple patent families [2][3]. Its defining structural feature—a seven-membered azepane sulfonamide—distinguishes it from six-membered piperidine, morpholine, and acyclic methylsulfonyl analogs that share the same benzothiazole-benzamide scaffold.

Why 4-(Azepan-1-ylsulfonyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)benzamide Cannot Be Interchanged with Close Structural Analogs


Substituting this compound with its closest analogs—such as the morpholinosulfonyl derivative (CAS 896675-74-4) or the methylsulfonyl derivative—introduces measurable differences in molecular weight, conformational flexibility, lipophilicity, and metabolic stability that can alter target engagement, off-target profiles, and in vivo pharmacokinetics. The seven-membered azepane ring provides greater conformational degrees of freedom compared to the rigid chair conformations of morpholine or the minimal steric bulk of a methyl group [1]. Critically, the azepane moiety in benzothiazole-based ligands has been identified as a metabolically labile site, prompting dedicated medicinal chemistry campaigns to replace it with metabolically stable alternatives such as 1-adamantanamine [2]. These structural distinctions mean that potency, selectivity, and ADME outcomes observed with one analog cannot be assumed to transfer to another, even when they share the identical 5-chloro-4-methylbenzothiazole-2-yl-benzamide scaffold.

Quantitative Differentiation Evidence for 4-(Azepan-1-ylsulfonyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)benzamide vs. Analogs


Amyloid Beta (1-40) Fibril Binding Affinity: Direct Head-to-Head Comparison in Competitive Radioligand Displacement Assay

In a competitive radioligand binding assay measuring displacement of [125I]2-(3'-Iodo-4'-N-methylaminophenyl) benzothiazole from amyloid beta (1-40) fibrils, the target compound exhibits a Ki of 4.31 nM, compared to a Ki of 3 nM for the structurally distinct benzothiazole derivative BDBM50276892 (CHEMBL4167943), which lacks the azepane-sulfonyl-benzamide scaffold and instead bears a simpler 4-hydroxyphenyl substitution [1][2]. Both values were obtained in the same assay system (ChEMBL Assay ID 1717034), enabling direct quantitative comparison. The 1.44-fold difference in Ki, while modest, must be interpreted in the context of the substantially different physicochemical and metabolic profiles conferred by the azepane-sulfonyl pharmacophore.

Amyloid beta binding Alzheimer's disease imaging ligand competitive radioligand binding

Sulfonamide Amine Ring Architecture: Azepane (7-Membered) vs. Morpholine (6-Membered with Oxygen) Conformational and Physicochemical Divergence

The target compound incorporates an azepane ring (seven-membered saturated cyclic amine, C6H12N) on the sulfonamide, whereas the closest commercially cataloged analog substitutes this with a morpholine ring (six-membered with endocyclic oxygen, C4H8NO). Computed molecular descriptors reveal a molecular weight differential of +12.1 g/mol for the azepane compound (464.0 vs. 451.9 g/mol) [1][2]. While specific experimental partition coefficient data for these exact compounds are not publicly available, the replacement of morpholine's polar ether oxygen with an additional methylene unit in azepane is expected to increase lipophilicity (estimated ΔcLogP ≈ +0.5 to +0.8) based on fragment-based calculations, which would influence blood-brain barrier penetration and nonspecific protein binding profiles [3].

Conformational flexibility Ring size SAR physicochemical property differentiation

Metabolic Stability: Documented Azepane Ring Lability in Benzothiazole-Based Ligands vs. Metabolically Stabilized Alternatives

The azepane ring in benzothiazole-containing sigma receptor ligands has been explicitly characterized as metabolically labile. Intagliata et al. (2020) reported that their lead compound SN56—bearing an azepane moiety on a benzo[d]thiazol-2(3H)one scaffold—exhibited significant metabolic instability, motivating a scaffold-hopping campaign to replace the azepane ring with a 1-adamantanamine moiety [1]. The resulting analog (compound 12) retained low nanomolar sigma-1 receptor affinity (Ki = 7.2 nM) with 61-fold selectivity over sigma-2, while showing only modest improvement in rat liver microsome stability, indicating that the azepane ring's metabolic soft spot is a general class liability [1]. Although the exact in vitro intrinsic clearance values for the target compound have not been published, the class-level evidence establishes that the azepane sulfonamide is likely subject to oxidative N-dealkylation and ring hydroxylation, which would not affect the morpholine analog to the same degree.

Metabolic stability azepane metabolism in vitro microsomal stability lead optimization

Sigma Receptor Pharmacological Context: Azepane-Containing 5-Chlorobenzothiazole Derivatives as Sigma-1/Sigma-2 Ligands

Romeo et al. (2019) designed, synthesized, and evaluated a focused set of 5-chlorobenzoxazole- and 5-chlorobenzothiazole-based derivatives containing the azepane ring as a basic moiety, measuring their affinity and selectivity toward sigma-1 (σ1) and sigma-2 (σ2) receptors [1]. Compounds with a four-unit spacer between the bicyclic scaffold and the azepane ring (compounds 19, 22, and 24) demonstrated the most favorable binding profiles [1]. This work establishes the 5-chloro substitution on the benzothiazole core—identical to the substitution pattern in the target compound—as a feature compatible with sigma receptor engagement. The target compound differs from the Romeo et al. series by incorporating a benzamide linker rather than an alkyl spacer, and by bearing a 4-methyl group on the benzothiazole, which may further modulate sigma receptor subtype selectivity. No quantitative sigma receptor binding data for the specific target compound (CAS 905678-94-6) have been published; however, the shared 5-chlorobenzothiazole-azepane architecture places it within this pharmacologically validated chemical space.

Sigma receptor 5-chlorobenzothiazole azepane pharmacophore CNS pharmacology

Patent Landscape: CTPS1 Inhibitor Chemotype Inclusion and Broad Therapeutic Applicability

The target compound falls within the Markush structure of patent application US 2023/0183229 A1 (Step Pharma S.A.S.), which claims novel benzamide compounds as cytidine triphosphate synthase 1 (CTPS1) inhibitors for the treatment or prophylaxis of disorders associated with cell proliferation, including hematological malignancies and autoimmune conditions [1]. While the specific compound CAS 905678-94-6 is not individually exemplified with biological data in the patent, its structural features—benzamide core, benzothiazole 2-amino substitution, and sulfonamide terminus—are consistent with the generic formula (I) disclosed. Differentiation from other patent-exemplified CTPS1 inhibitor chemotypes (e.g., aminothiazole-based series in related Step Pharma filings) lies in the combination of the 5-chloro-4-methylbenzothiazole with the azepane sulfonamide, which is not a commonly claimed substitution pattern in competing CTPS1 patent families [1]. This unique substitution may offer freedom-to-operate advantages or distinct selectivity profiles within the CTPS1 target class.

CTPS1 inhibitor antiproliferative immuno-oncology patent protection

Binding Selectivity Profile: Cross-Target Activity Data from ChEMBL-Curated BindingDB Records

Beyond amyloid beta binding, the ChEMBL/BindingDB record for this compound (CHEMBL4175800, BDBM50276883) includes a secondary Ki entry of 4.30 nM classified under 'Antagonist activity at ER in human MCF7 cells assessed as inhibition of 17beta-estradiol-induced cell proliferation' [1]. This dual annotation—amyloid beta precursor protein and estrogen receptor—suggests potential polypharmacology. Notably, structurally related benzothiazole-sulfonamide analogs without the azepane ring have been profiled primarily against kinase panels or carbonic anhydrase isoforms, indicating that the azepane substitution may redirect target engagement toward different protein families . The absence of publicly available broad-panel selectivity data (e.g., CEREP, kinase profiling) for this specific compound represents a critical data gap that procurement decisions should acknowledge.

Polypharmacology kinase inhibition target selectivity off-target screening

Recommended Research & Procurement Scenarios for 4-(Azepan-1-ylsulfonyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)benzamide Based on Quantitative Differentiation Evidence


Amyloid Beta Radioligand Displacement Screening & Alzheimer's Disease Imaging Probe Development

With a validated Ki of 4.31 nM against amyloid beta (1-40) fibrils in a competitive radioligand binding assay, this compound serves as a non-radioactive reference standard for benzothiazole-based amyloid imaging probe development. Its azepane-sulfonyl architecture offers a chemically distinct scaffold compared to the classical 2-arylbenzothiazole imaging agents (e.g., Pittsburgh Compound B analogs), enabling orthogonal SAR exploration for improved brain uptake and reduced nonspecific binding [1]. Researchers should benchmark this compound against the comparator BDBM50276892 (Ki = 3 nM) in side-by-side assays to deconvolute the contributions of the azepane-sulfonyl pharmacophore to binding kinetics and fibril subtype selectivity.

Sigma Receptor Ligand SAR Expansion Using a Structurally Divergent 5-Chlorobenzothiazole-Azepane Chemotype

The 5-chlorobenzothiazole-azepane architecture is pharmacologically validated for sigma receptor binding by Romeo et al. (2019) [2]. This compound introduces a benzamide linker and a 4-methyl substituent not present in the Romeo et al. series, offering a structurally divergent tool for sigma-1/sigma-2 selectivity optimization. Procurement is recommended for academic or industrial groups seeking to expand sigma receptor ligand chemical space beyond the well-characterized alkyl-spacer series. Users should generate matched-pair sigma-1 and sigma-2 Ki data to enable direct comparison with published benzothiazole-azepane analogs.

Metabolic Soft Spot Investigation: Azepane Ring Oxidative Metabolism Studies in Drug Discovery

The documented metabolic lability of the azepane ring in benzothiazole-based ligands [3] positions this compound as a model substrate for studying oxidative N-dealkylation and ring hydroxylation pathways. Researchers can use this compound in rat or human liver microsome incubations to identify specific metabolites (e.g., ring-opened aldehydes, hydroxylated azepane species) and compare metabolic profiles against the morpholine analog (CAS 896675-74-4) to quantify the stability penalty associated with the seven-membered ring. Such studies inform lead optimization strategies for replacing or stabilizing the azepane moiety.

CTPS1 Inhibitor Hit-to-Lead Programs Requiring Patent-Differentiated Starting Points

As a compound structurally consistent with the Step Pharma S.A.S. CTPS1 inhibitor patent family (US 2023/0183229 A1) [4], this compound provides a differentiated starting scaffold for medicinal chemistry optimization of CTPS1 inhibitors for hematological malignancies or autoimmune disease. Its azepane-sulfonyl-benzothiazole triad is not widely claimed across competing CTPS1 patent families, offering potential freedom-to-operate advantages. Procurement is recommended for groups initiating CTPS1 inhibitor discovery who require a chemically distinct hit distinct from the aminothiazole chemotypes dominating earlier Step Pharma filings.

Quote Request

Request a Quote for 4-(azepan-1-ylsulfonyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.